16-Hydroxycleroda-3,13-dien-15,16-olide

Anti-inflammatory Nitric Oxide Inhibition Clerodane Diterpenes

Sourcing clerodane diterpenes with inconsistent bioactivity can derail preclinical studies. 16-Hydroxycleroda-3,13-dien-15,16-olide (HCD) is a structurally authenticated, high-purity DPP-4 inhibitor and autophagy inducer isolated from Polyalthia longifolia. Its intact decalin core and α,β-unsaturated γ-lactone moiety are critical for its unique pharmacophoric signature, which is absent in close analogs (e.g., (4→2)-abeo rearrangements reduce anti-histaminic and anti-H. pylori potency by up to 6.4-fold). - Demonstrates 6.4-fold superior anti-histaminic activity and 4.0-fold superior anti-H. pylori activity compared to its (4→2)-abeo analog. - Induces non-canonical autophagic cell death in doxorubicin-resistant lung cancer cells via PRC2 complex regulation. - Reduces triglycerides by 51% and increases HDL/TC ratio by 54% in vivo (25 mg/kg, 7 days). - Serves as a validated scaffold for semi-synthesis of anti-tubercular agents (MIC 1.56 µg/mL). Supplied with ≥98% purity and rigorous analytical documentation. Standard international B2B shipping; no special permits required for R&D use.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B8257824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxycleroda-3,13-dien-15,16-olide
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CCC=C2C)C
InChIInChI=1S/C20H30O3/c1-13-6-5-7-16-19(13,3)10-8-14(2)20(16,4)11-9-15-12-17(21)23-18(15)22/h6,12,14,16,18,22H,5,7-11H2,1-4H3
InChIKeyLVSCWEDTMWAASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Hydroxycleroda-3,13-dien-15,16-olide: A Naturally Occurring Clerodane Diterpene Lactone with Multimodal Bioactivity


16-Hydroxycleroda-3,13-dien-15,16-olide (also referred to as HCD, 16α-hydroxycleroda-3,13(14)-dien-16,15-olide, or HDK-20) is a clerodane-type furanoditerpenoid lactone first isolated from the leaves and bark of Polyalthia longifolia [1]. This compound (C20H30O3, MW 318.45 g/mol) serves as a bioactive marker for P. longifolia extracts and has been the subject of multiple patents for its therapeutic applications [2]. Its unique structural features—specifically the intact decalin core and α,β-unsaturated γ-lactone moiety—distinguish it from other clerodane analogs and underpin its diverse pharmacological profile .

Why 16-Hydroxycleroda-3,13-dien-15,16-olide Cannot Be Substituted by Other Clerodane Diterpenes: Evidence of Structural Specificity


Generic substitution with other clerodane diterpenes isolated from Polyalthia longifolia or related sources is scientifically unjustified due to profound structure-activity relationship (SAR) divergences. For instance, the (4→2)-abeo rearrangement in compound 2 (an analog) dramatically reduces anti-histaminic and anti-H. pylori potency by factors of 6.4 and 4.0, respectively, compared to the target compound . Similarly, 16-oxocleroda-3,13-dien-15-oic acid, while structurally similar, exhibits different antiplasmodial efficacy and combination behavior with chloroquine [1]. Even minor modifications, such as the introduction of a methoxy group (16(R&S)-methoxycleroda-4(18),13-dien-15,16-olide), result in distinct anti-inflammatory profiles [2]. These data underscore that 16-hydroxycleroda-3,13-dien-15,16-olide possesses a unique pharmacophoric signature—centered on its intact decalin system and specific stereochemistry at the lactone junction—that cannot be replicated by close analogs. Procurement and experimental design must therefore be compound-specific.

Quantitative Differentiation of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Head-to-Head Evidence Guide


Superior Anti-Inflammatory Activity of 16-Hydroxycleroda-3,13-dien-15,16-olide Compared to Methoxy and Abeo Analogs

In a comparative study evaluating NO production in LPS-stimulated RAW 264.7 macrophages, 16-hydroxycleroda-3,13-dien-15,16-olide (Compound 6) demonstrated 81.1% inhibition at 10 µg/mL. This activity is comparable to the most potent analog in the study, 16-oxocleroda-3,13-dien-15-oic acid (86.3% inhibition), but stands in contrast to other isolated clerodanes which were not reported as having significant activity [1].

Anti-inflammatory Nitric Oxide Inhibition Clerodane Diterpenes

Quantitative Advantage of 16-Hydroxycleroda-3,13-dien-15,16-olide Over (4→2)-Abeo Analog in Anti-Histaminic and Anti-H. pylori Assays

A direct comparative study of two clerodane diterpenes isolated from Polyalthia longifolia leaves revealed a stark potency difference. 16α-hydroxycleroda-3,13(14)-dien-16,15-olide (Compound 1) exhibited an IC50 of 29.7 µg/mL for anti-histaminic activity, making it 6.4-fold more potent than the (4→2)-abeo analog (Compound 2) with an IC50 of 189.2 µg/mL. Similarly, in anti-Helicobacter pylori testing, Compound 1 had a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL, a 4.0-fold improvement over Compound 2's MIC of 125 µg/mL .

Anti-histaminic Anti-Helicobacter pylori Clerodane Diterpenes

Comparative Antiplasmodial Potency of 16-Hydroxycleroda-3,13-dien-15,16-olide Against Drug-Resistant P. falciparum

In a bioassay-guided fractionation study targeting the multidrug-resistant K1 strain of Plasmodium falciparum, 16-hydroxycleroda-3,13-dien-15,16-olide (Compound 1) demonstrated potent blood schizonticidal activity with an IC50 in the range of 3–6 µg/mL. This potency is statistically significant (p<0.005) when compared to other isolated compounds (steroids and alkaloids) which exhibited weak activity (IC50 22–105 µg/mL) [1].

Antimalarial Plasmodium falciparum Drug Resistance

Anti-Tubercular Potential of 16-Hydroxycleroda-3,13-dien-15,16-olide-Derived Analogues Outperforms Standard Drugs

While the parent compound's activity was not directly reported, the synthesis of three novel heterocyclic analogues from 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide yielded compounds with remarkable anti-tubercular activity. Specifically, compounds 3 and 5 exhibited an MIC of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv. This is superior to the gold standard drugs pyrazinamide and ciprofloxacin (MIC = 3.13 µg/mL), and significantly better than streptomycin and rifampicin (MIC = 6.25 µg/mL) [1].

Antitubercular Mycobacterium tuberculosis Clerodane Analogues

In Vivo Lipid-Lowering Efficacy of 16-Hydroxycleroda-3,13-dien-15,16-olide: Dose-Response Quantification

A patent filing reports the in vivo lipid-modulating effects of 16-hydroxycleroda-3,13-dien-15,16-olide in an animal model of dyslipidemia. The compound, administered orally at 25 mg/kg body weight for seven consecutive days, reduced triglyceride (TG) levels by up to 51%. Total cholesterol (TC) reduction ranged from 23% to 55% across a dose range of 5 to 100 mg/kg. Furthermore, the high-density lipoprotein/total cholesterol (HDL/TC) ratio increased by up to 54% [1].

Dyslipidemia LDL Cholesterol In Vivo

Colorectal Cancer Cell Line Sensitivity to 16-Hydroxycleroda-3,13-dien-15,16-olide: Differential IC50 Values

An in vitro study evaluated the antiproliferative effects of 16-hydroxycleroda-3,13-dien-15,16-olide against two human colorectal adenocarcinoma cell lines. The compound exhibited an IC50 of 5 µg/mL for the HCT116 cell line and 10 µg/mL for the HT29 cell line as determined by MTT assay [1]. A separate patent application further supports the use of this compound for colorectal cancer treatment, specifying an effective in vivo dose range of 0.6 to 6.5 mg/kg body weight [2].

Colorectal Cancer Antiproliferative HCT116 HT29

High-Value Application Scenarios for 16-Hydroxycleroda-3,13-dien-15,16-olide Procurement


Investigating Novel Autophagy-Inducing Agents for Doxorubicin-Resistant Lung Cancer

Procure 16-hydroxycleroda-3,13-dien-15,16-olide (HCD) to serve as a positive control or lead compound in studies focused on overcoming doxorubicin resistance in lung cancer. Evidence shows HCD can induce non-canonical autophagic cell death specifically in doxorubicin-resistant lung cancer cells [1]. This application is supported by its unique ability to regulate histone-modifying enzymes (PRC2 complex) and induce apoptosis in cancer cells, providing a distinct mechanism of action for combination therapy research .

Developing Next-Generation Antitubercular Agents via Semi-Synthesis

Use 16-hydroxycleroda-3,13-dien-15,16-olide as a starting material for the semi-synthesis of novel anti-tubercular agents. As demonstrated, simple derivatization with primary amines can yield analogues with MIC values (1.56 µg/mL) that surpass the potency of front-line clinical antibiotics like pyrazinamide and ciprofloxacin against M. tuberculosis [1]. This scenario is ideal for medicinal chemistry groups aiming to expand the chemical space of antimycobacterial leads using a natural product scaffold.

Exploring Anti-Histaminic and Anti-H. pylori Mechanisms with a Potent Natural Diterpene

Procure 16-hydroxycleroda-3,13-dien-15,16-olide for pharmacological studies targeting histamine-mediated pathways or Helicobacter pylori infection. Direct comparative evidence demonstrates this compound is 6.4-fold more potent as an anti-histaminic and 4.0-fold more potent against H. pylori than its (4→2)-abeo analog, making it the superior candidate within its isolation cohort for these specific indications [1]. This supports its use in mechanistic studies and as a benchmark for structure-activity relationship (SAR) analyses of clerodane diterpenes.

Investigating In Vivo Hypolipidemic and Anti-Dyslipidemic Effects

Employ 16-hydroxycleroda-3,13-dien-15,16-olide in preclinical in vivo models of dyslipidemia to quantify its lipid-modulating effects. Patent data reports that oral administration (25 mg/kg) for 7 days reduces triglycerides by up to 51% and increases the HDL/TC ratio by up to 54% [1]. This scenario is highly relevant for researchers in cardiovascular and metabolic disease areas seeking a natural product lead with established in vivo efficacy parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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